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Compound of Interest

Compound Name: 4-Propoxybenzaldehyde

Cat. No.: B1265824

This technical guide provides a comprehensive overview of 4-Propoxybenzaldehyde, a
versatile aromatic aldehyde of significant interest to researchers, scientists, and professionals
in drug development. This document details its chemical identity, physicochemical properties,
key synthetic protocols, and its role as a tyrosinase inhibitor.

Chemical Identity and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound with
the CAS number 5736-85-6 is 4-propoxybenzaldehyde.[1][2][3] This compound is also known
by several synonyms, reflecting its common usage in scientific and commercial contexts.

Identifier Type Value

IUPAC Name 4-propoxybenzaldehyde[1][2][3]
CAS Number 5736-85-6[1][2][4]

Molecular Formula C10H1202[1][4]

p-Propoxybenzaldehyde, 4-n-
Synonyms Propoxybenzaldehyde, Benzaldehyde, 4-
propoxy-[1][2]

Physicochemical and Spectroscopic Data
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4-Propoxybenzaldehyde is a colorless to light yellow clear liquid at room temperature.[4] Its

key physical and chemical properties are summarized in the table below, providing essential

data for experimental design and application.

Property Value

Molecular Weight 164.20 g/mol [1][2]

Density 1.039 g/mL at 25 °C[1][4]
Boiling Point 129-130 °C at 10 mmHg[1][4]
Melting Point 268 °C[1][5]

Refractive Index (n20/D)

1.546[4]

Flash Point > 230 °F (> 110 °C)[4]
InChl Key FGXZWMCBNMMYPL-UHFFFAOYSA-N[1]
SMILES CCCOC1=CC=C(C=0)C=C1[1]

Spectroscopic data is crucial for the identification and characterization of 4-

Propoxybenzaldehyde. Key spectral information is available from various analytical

techniques.

Spectroscopic Data

Description

1H NMR

Spectra available, providing information on the

proton environment in the molecule.[2]

Mass Spectrometry

GC-MS data shows prominent peaks at m/z
121, 122, and 164.[2]

Infrared (IR) Spectroscopy

FTIR and vapor-phase IR spectra are available

for structural elucidation.[2]

Raman Spectroscopy

FT-Raman spectra have been recorded.[2]

UV-VIS Spectroscopy

UV-VIS spectra are available.[2]
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Experimental Protocols

Synthesis of 4-Propoxybenzaldehyde via Williamson
Ether Synthesis

The Williamson ether synthesis is a common and effective method for preparing ethers.[6] This
protocol outlines the synthesis of 4-Propoxybenzaldehyde from 4-hydroxybenzaldehyde and
an appropriate propyl halide.

Materials:

4-hydroxybenzaldehyde

e 1-Bromopropane (or other suitable propyl halide)

e Potassium carbonate (K2CO3s)

o Potassium iodide (KI) (optional, as a catalyst)

e Anhydrous N,N-Dimethylformamide (DMF)

o Ethyl acetate

o Water

e Magnesium sulfate (MgSOa4) or Sodium sulfate (Naz2SOa)

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-
hydroxybenzaldehyde in anhydrous DMF.

Add potassium carbonate (as a base) and a catalytic amount of potassium iodide.

Heat the mixture with stirring to approximately 60-70 °C.

Slowly add 1-bromopropane to the reaction mixture.
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Continue heating the mixture under reflux for several hours, monitoring the reaction progress
by thin-layer chromatography (TLC).

After the reaction is complete, allow the mixture to cool to room temperature.
Pour the reaction mixture into water and extract the product with ethyl acetate.
Combine the organic layers and wash with water and brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the
crude product.

Purify the crude 4-Propoxybenzaldehyde by vacuum distillation or column chromatography.

Workflow for the Synthesis of 4-Propoxybenzaldehyde

Reactants

4-Hydroxybenzaldehyde

Reaction Process Work-up & Purification

Williamson Ether Synthesis ing Aqueous Work-up Vacuum Distillation or
(Heating under reflux) & Extraction Column Chromatography

Crude Product Purified Product

4-Propoxybenzaldehyde
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Click to download full resolution via product page

Synthesis of 4-Propoxybenzaldehyde Workflow

Tyrosinase Inhibition Assay

4-Alkoxybenzaldehydes have been investigated as inhibitors of tyrosinase, a key enzyme in
melanin synthesis. The following is a general protocol to assess the inhibitory activity of 4-
Propoxybenzaldehyde on mushroom tyrosinase.

Materials:

Mushroom tyrosinase

L-DOPA (3,4-dihydroxyphenylalanine) as the substrate

Phosphate buffer (e.g., pH 6.8)

4-Propoxybenzaldehyde (dissolved in a suitable solvent like DMSO)

Microplate reader

Procedure:

e Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

e Prepare a stock solution of L-DOPA in phosphate buffer.

o Prepare various concentrations of 4-Propoxybenzaldehyde by diluting a stock solution.

» In a 96-well microplate, add the phosphate buffer, tyrosinase solution, and the test solution of
4-Propoxybenzaldehyde. A control well should contain the solvent instead of the inhibitor.

e Pre-incubate the mixture at a controlled temperature (e.g., 25 °C) for a few minutes.
« Initiate the enzymatic reaction by adding the L-DOPA solution to all wells.

o Monitor the formation of dopachrome by measuring the absorbance at a specific wavelength
(e.g., 475 nm) at regular time intervals using a microplate reader.
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e Calculate the rate of reaction for each concentration of the inhibitor.

o Determine the percentage of inhibition and, if applicable, the I1Cso value (the concentration of
inhibitor required to inhibit 50% of the enzyme activity).

o Further kinetic studies (e.g., Lineweaver-Burk plots) can be performed to determine the
mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type).

Applications in Research and Drug Development

4-Propoxybenzaldehyde serves as a valuable building block in organic synthesis and
medicinal chemistry. Its aldehyde functionality allows for a variety of chemical transformations,
making it a key intermediate in the synthesis of more complex molecules, including active
pharmaceutical ingredients (APIs).[6]

Key reactions involving the aldehyde group include:

o Condensation reactions: Such as aldol condensations and the formation of Schiff bases.[6]
o Oxidation: To form the corresponding carboxylic acid.

» Reduction: To yield the corresponding alcohol.

Its role as a tyrosinase inhibitor suggests potential applications in the development of agents
for treating hyperpigmentation disorders. The steric bulk of the 4-position substituent on the
benzaldehyde ring appears to influence whether the inhibition is partial or full.
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Mechanism of Tyrosinase Inhibition

L-DOPA Tyrosinase 4-Propoxybenzaldehyde
(Substrate) (Enzyme) (Inhibitor)

Enzyme-Inhibitor
Complex

Enzyme-Substrate
Complex

Dopachrome
(Product)

Click to download full resolution via product page
Tyrosinase Inhibition by 4-Propoxybenzaldehyde

Safety and Handling

4-Propoxybenzaldehyde is classified as harmful if swallowed, in contact with skin, or if
inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.
Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a
respirator, should be worn when handling this chemical. It should be used in a well-ventilated
area or under a chemical fume hood. Store in a tightly closed container in a cool, dry place.

This guide is intended for use by qualified professionals and should be supplemented with a
thorough review of the relevant Safety Data Sheet (SDS) before handling or use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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